Protein Kinase Inhibitor
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Overview
Description
Protein kinase inhibitors are a class of enzyme inhibitors that block the action of one or more protein kinases. Protein kinases are enzymes that phosphorylate proteins by adding a phosphate group, which can modulate the protein’s function. This phosphorylation process is crucial for regulating various biological processes, including cell proliferation, differentiation, and apoptosis. Protein kinase inhibitors are used to treat diseases caused by hyperactive protein kinases, such as cancer and inflammatory conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of protein kinase inhibitors often involves complex organic synthesis techniques. One common approach is the use of transition-metal-free strategies, such as the preparation of pyrrolopyrazine derivatives. This involves a three-step process: cross-coupling of pyrrole rings with acyl (bromo)acetylenes, addition of propargylamine, and intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide .
Industrial Production Methods: Industrial production of protein kinase inhibitors typically involves large-scale organic synthesis and purification processes. These methods are optimized for high yield and purity, often using automated synthesis and high-throughput screening techniques to identify potent inhibitors .
Chemical Reactions Analysis
Types of Reactions: Protein kinase inhibitors can undergo various chemical reactions, including oxidation, reduction, and substitution. For example, covalent-allosteric inhibitors of the protein kinase Akt involve the formation of covalent bonds with the kinase, leading to the stabilization of inactive conformations .
Common Reagents and Conditions: Common reagents used in the synthesis of protein kinase inhibitors include acyl (bromo)acetylenes, propargylamine, and cesium carbonate. Reaction conditions often involve the use of organic solvents like dimethyl sulfoxide and specific catalysts to facilitate the desired transformations .
Major Products: The major products formed from these reactions are typically highly specific inhibitors that target particular protein kinases. These inhibitors can be designed to bind to the active site of the kinase or to allosteric sites, providing a high degree of selectivity and potency .
Scientific Research Applications
Protein kinase inhibitors have a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, protein kinase inhibitors are used as tools to study the phosphorylation process and to identify the roles of specific kinases in various biochemical pathways .
Biology: In biology, these inhibitors are used to investigate cellular signaling pathways and to understand the mechanisms of diseases caused by dysregulated kinase activity .
Medicine: In medicine, protein kinase inhibitors are used as therapeutic agents to treat various cancers, cardiovascular diseases, and inflammatory conditions. They are particularly effective in targeting cancers with specific kinase mutations .
Industry: In the pharmaceutical industry, protein kinase inhibitors are essential for drug discovery and development. They are used in high-throughput screening assays to identify potential drug candidates and to optimize their efficacy and safety profiles .
Mechanism of Action
Protein kinase inhibitors exert their effects by blocking the activity of protein kinases. They can bind to the active site of the kinase, preventing the phosphorylation of target proteins, or to allosteric sites, stabilizing inactive conformations of the kinase . This inhibition disrupts the signaling pathways that drive cell proliferation, survival, and other critical processes, making these inhibitors effective in treating diseases like cancer .
Comparison with Similar Compounds
- Phosphatase inhibitors: These inhibit the activity of phosphatases, enzymes that remove phosphate groups from proteins.
- Protease inhibitors: These inhibit the activity of proteases, enzymes that break down proteins.
- Allosteric inhibitors: These bind to sites other than the active site on enzymes, causing conformational changes that inhibit enzyme activity .
Protein kinase inhibitors stand out due to their specificity and potency in targeting kinases involved in critical signaling pathways, making them invaluable tools in both research and therapeutic applications .
Properties
Molecular Formula |
C94H148N32O31 |
---|---|
Molecular Weight |
2222.4 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C94H148N32O31/c1-11-42(3)70(124-85(150)58(31-50-19-14-13-15-20-50)117-84(149)61(35-67(135)136)116-74(139)44(5)110-81(146)57(32-51-24-26-53(131)27-25-51)119-90(155)73(49(10)130)126-86(151)69(96)47(8)128)88(153)112-45(6)75(140)122-63(40-127)77(142)107-38-65(133)114-55(22-17-29-105-93(99)100)80(145)125-72(48(9)129)87(152)108-39-66(134)113-54(21-16-28-104-92(97)98)78(143)115-56(23-18-30-106-94(101)102)79(144)118-60(34-64(95)132)82(147)111-46(7)76(141)123-71(43(4)12-2)89(154)120-59(33-52-37-103-41-109-52)83(148)121-62(91(156)157)36-68(137)138/h13-15,19-20,24-27,37,41-49,54-63,69-73,127-131H,11-12,16-18,21-23,28-36,38-40,96H2,1-10H3,(H2,95,132)(H,103,109)(H,107,142)(H,108,152)(H,110,146)(H,111,147)(H,112,153)(H,113,134)(H,114,133)(H,115,143)(H,116,139)(H,117,149)(H,118,144)(H,119,155)(H,120,154)(H,121,148)(H,122,140)(H,123,141)(H,124,150)(H,125,145)(H,126,151)(H,135,136)(H,137,138)(H,156,157)(H4,97,98,104)(H4,99,100,105)(H4,101,102,106)/t42-,43-,44-,45-,46-,47+,48+,49+,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,69-,70-,71-,72-,73-/m0/s1 |
InChI Key |
AXOXZJJMUVSZQY-OCDBTFLZSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H]([C@@H](C)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CNC=N1)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CO)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)O)NC(=O)C(C(C)O)N |
Origin of Product |
United States |
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